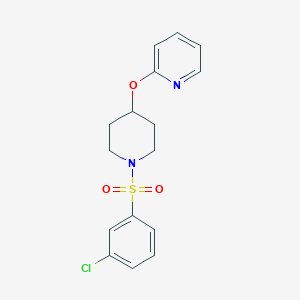

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds related to "2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired sulfonamide derivatives. For instance, the synthesis of similar sulfonamide compounds involves the condensation of specific sulfonamide derivatives with p-toluenesulfonyl chloride in methylene dichloromethane and triethylamine as the base, characterized by spectroscopic techniques and X-ray crystallography (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds reveals a chair conformation of the piperidine ring, indicating the geometric versatility and stability of these molecules. The geometry around the sulfur atom typically exhibits a distorted tetrahedral arrangement, confirmed by X-ray diffraction studies (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving "2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" derivatives can vary significantly, with some undergoing facile synthesis and exhibiting specific biological activities. For example, the synthesis of biaryl pyrazole sulfonamide derivatives has been investigated for their pharmacological properties, although specific antagonistic effects on CB1 receptors were noted upon modification (Srivastava et al., 2008).

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding patterns, play a critical role in understanding the stability and reactivity of these compounds. The crystalline structure often exhibits monoclinic space groups with specific unit cell parameters, highlighting the intricate molecular arrangements and potential for intermolecular interactions (Naveen et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization:

- Compounds structurally related to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine have been synthesized and characterized using various spectroscopic techniques. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol were synthesized and characterized by X-ray crystallography, revealing insights into their molecular and crystal structures (Girish et al., 2008), (Naveen et al., 2015).

Applications in Heterocyclic Chemistry

2. The chemistry of heterocyclic compounds similar to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is of significant interest, especially in the synthesis of various heterocyclic derivatives with potential biological activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties were prepared and found to possess antimicrobial activities (Ammar et al., 2004).

Applications in Antimicrobial Research

Antibacterial Properties

3. Several derivatives structurally related to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine have demonstrated promising antibacterial properties. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were shown to exhibit significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009). Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and found to have antibacterial potential against various bacterial strains (Iqbal et al., 2017).

Future Directions

Piperidine derivatives, such as “2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name |

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-13-4-3-5-15(12-13)23(20,21)19-10-7-14(8-11-19)22-16-6-1-2-9-18-16/h1-6,9,12,14H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHXIQKFSFQMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)